molecular formula C11H13ClO4 B15229931 Ethyl 4-chloro-2,5-dimethoxybenzoate

Ethyl 4-chloro-2,5-dimethoxybenzoate

Cat. No.: B15229931
M. Wt: 244.67 g/mol
InChI Key: MRQWOWCAVLPMIQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13ClO4 It is a derivative of benzoic acid, featuring ethyl ester, chloro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2,5-dimethoxybenzoate can be synthesized through several methods. One common route involves the esterification of 4-chloro-2,5-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Ester Hydrolysis: Products are 4-chloro-2,5-dimethoxybenzoic acid and ethanol.

    Oxidation and Reduction: Products include quinones and alcohols, respectively.

Scientific Research Applications

Ethyl 4-chloro-2,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Ethyl 4-chloro-2,5-dimethoxybenzoate can be compared with similar compounds such as:

    Ethyl 4-chloro-3,5-dimethoxybenzoate: Differing in the position of the methoxy groups, which can alter its chemical and biological properties.

    Mthis compound: Featuring a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    4-Chloro-2,5-dimethoxybenzoic acid: The carboxylic acid form, which has different reactivity and applications compared to the ester.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

ethyl 4-chloro-2,5-dimethoxybenzoate

InChI

InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-10(15-3)8(12)6-9(7)14-2/h5-6H,4H2,1-3H3

InChI Key

MRQWOWCAVLPMIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)Cl)OC

Origin of Product

United States

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